N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine
Overview
Description
Scientific Research Applications
Polymer Synthesis and Characteristics
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine and its related compounds have been utilized in the synthesis of novel polyimides. These polyimides exhibit high organosolubility, optical transparency, and are capable of forming transparent, flexible, and strong films. They demonstrate low moisture absorption and low dielectric constants, making them suitable for various applications including electronic devices (Zhang et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
Modified materials related to N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine have been developed as electron transport layers (ETL) in phosphorescent organic light-emitting diodes (OLEDs). These materials exhibit good electron transport and thermal properties, contributing to the efficiency and stability of OLEDs (Kang et al., 2022).
Perovskite Solar Cells
In the field of perovskite solar cells, derivatives of N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine, specifically hole transport materials (HTMs), have been synthesized and tested. These HTMs show potential for enhancing the performance and stability of perovskite solar cells, providing a pathway towards more efficient and cost-effective solar energy conversion (Rodríguez-Seco et al., 2018).
Blue Phosphorescent OLEDs
Spirobifluorene derivatives have been utilized in the design of blue phosphorescent OLEDs, serving as dopant materials. These derivatives exhibit high luminance efficiency and quantum efficiency, contributing to the development of high-performance OLEDs (Jeon et al., 2010).
Future Directions
Spirobifluorene derivatives, like the one you’re asking about, are often used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . These areas continue to be the subject of active research, and we can expect further developments and applications in the future.
properties
IUPAC Name |
2-N',7-N'-bis(3-methylphenyl)-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H38N2/c1-35-15-13-21-39(31-35)52(37-17-5-3-6-18-37)41-27-29-45-46-30-28-42(53(38-19-7-4-8-20-38)40-22-14-16-36(2)32-40)34-50(46)51(49(45)33-41)47-25-11-9-23-43(47)44-24-10-12-26-48(44)51/h3-34H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTQQBIGSZWRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679936 | |
Record name | N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine | |
CAS RN |
1033035-83-4 | |
Record name | N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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